molecular formula C19H22O3 B11380794 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11380794
M. Wt: 298.4 g/mol
InChI Key: PKTWNKOQUNZIKA-UHFFFAOYSA-N
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Description

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate in dry acetone. The reaction mixture is then heated to facilitate cyclization, forming the furochromenone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furochromenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Scientific Research Applications

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one

Comparison

Compared to similar compounds, 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of tert-butyl, methyl, and propyl groups can enhance its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

3-tert-butyl-4-methyl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C19H22O3/c1-6-7-12-9-15(20)22-14-8-11(2)16-13(19(3,4)5)10-21-18(16)17(12)14/h8-10H,6-7H2,1-5H3

InChI Key

PKTWNKOQUNZIKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C(C)(C)C

Origin of Product

United States

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